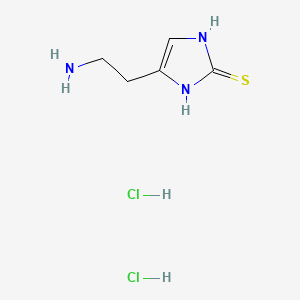
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride
説明
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is a chemical compound that features an imidazole ring substituted with an aminoethyl group and a thiol group
特性
分子式 |
C5H11Cl2N3S |
|---|---|
分子量 |
216.13 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1,3-dihydroimidazole-2-thione;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-7-5(9)8-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |
InChIキー |
NKGXFLPITQYFFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)N1)CCN.Cl.Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride typically involves the reaction of 2-mercaptoimidazole with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptoimidazole attacks the bromoethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminoethyl group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride involves its interaction with biological molecules through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to its molecular targets.
類似化合物との比較
Similar Compounds
2-mercaptoimidazole: Lacks the aminoethyl group but shares the thiol functionality.
Histamine: Contains an imidazole ring with an aminoethyl group but lacks the thiol group.
Cystamine dihydrochloride: Contains a disulfide bond and aminoethyl groups but lacks the imidazole ring.
Uniqueness
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is unique due to the presence of both the thiol and aminoethyl groups on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


